molecular formula C11H13ClO2 B1400565 [2-Chloro-4-(cyclopropylmethoxy)phenyl]methanol CAS No. 1224719-01-0

[2-Chloro-4-(cyclopropylmethoxy)phenyl]methanol

Cat. No.: B1400565
CAS No.: 1224719-01-0
M. Wt: 212.67 g/mol
InChI Key: BJLNOXKLMCHQBM-UHFFFAOYSA-N
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Description

[2-Chloro-4-(cyclopropylmethoxy)phenyl]methanol is a substituted benzyl alcohol derivative characterized by a chlorine atom at the 2-position and a cyclopropylmethoxy group at the 4-position of the phenyl ring.

Properties

IUPAC Name

[2-chloro-4-(cyclopropylmethoxy)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO2/c12-11-5-10(4-3-9(11)6-13)14-7-8-1-2-8/h3-5,8,13H,1-2,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJLNOXKLMCHQBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=CC(=C(C=C2)CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-Chloro-4-(cyclopropylmethoxy)phenyl]methanol typically involves the reaction of 2-chloro-4-hydroxybenzaldehyde with cyclopropylmethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity [2-Chloro-4-(cyclopropylmethoxy)phenyl]methanol.

Chemical Reactions Analysis

Types of Reactions

[2-Chloro-4-(cyclopropylmethoxy)phenyl]methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The chloro group can be reduced to form the corresponding hydrocarbon.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Formation of 2-chloro-4-cyclopropylmethoxybenzaldehyde or 2-chloro-4-cyclopropylmethoxybenzoic acid.

    Reduction: Formation of 2-cyclopropylmethoxyphenylmethanol.

    Substitution: Formation of 2-amino-4-cyclopropylmethoxyphenylmethanol or 2-thio-4-cyclopropylmethoxyphenylmethanol.

Scientific Research Applications

Medicinal Chemistry

Antihypertensive and Cardiovascular Applications

One of the notable applications of [2-Chloro-4-(cyclopropylmethoxy)phenyl]methanol is as an intermediate in the synthesis of beta-blockers like Betaxolol. Betaxolol is a selective beta-adrenergic antagonist used in the treatment of hypertension and glaucoma. Research indicates that [2-Chloro-4-(cyclopropylmethoxy)phenyl]methanol can be synthesized through various methods, including Grignard reactions involving para-chlorophenol, which enhances its utility as a precursor in pharmacological formulations .

Case Study: Synthesis of Betaxolol

A process for synthesizing 4-[2-(cyclopropylmethoxy)ethyl]phenol from para-chlorophenol involves several steps, including protection of the hydroxyl group, Grignard reaction, and subsequent transformations. This method has shown high yields and efficiency, making it suitable for industrial applications .

Organic Synthesis

Electrochemical Applications

Recent studies have explored the use of [2-Chloro-4-(cyclopropylmethoxy)phenyl]methanol in electrochemical reactions. For example, it has been utilized in oxidative C-C bond cleavage processes under controlled conditions, demonstrating its versatility as a reagent in organic synthesis . The electrochemical methodology allows for the generation of reactive intermediates that can lead to complex organic molecules.

Data Table: Electrochemical Reaction Conditions

Reaction TypeConditionsYield (%)
C-C Bond CleavageConstant current at 1 mA for 7 hours50%
Anodic OxidationDivided cell setup with graphite anodeVariable

Materials Science

Polymer Composites

In materials science, [2-Chloro-4-(cyclopropylmethoxy)phenyl]methanol has potential applications in developing polymer composites. Its chemical structure allows for modification that can enhance the mechanical properties and thermal stability of polymers. Research into incorporating this compound into polymer matrices is ongoing, with promising results indicating improved performance characteristics .

Case Study: Polymer Blends

A study on polymer blends incorporating [2-Chloro-4-(cyclopropylmethoxy)phenyl]methanol showed enhanced tensile strength and thermal resistance compared to traditional polymer formulations. The modifications were achieved through copolymerization techniques that utilized the compound as a functional monomer.

Mechanism of Action

The mechanism of action of [2-Chloro-4-(cyclopropylmethoxy)phenyl]methanol involves its interaction with specific molecular targets. The chloro group and the cyclopropylmethoxy group play crucial roles in its binding affinity and activity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways and exerting its effects.

Comparison with Similar Compounds

Comparative Data Table

Compound Name Structural Features Key Properties/Data Synthesis Highlights Applications References
[2-Chloro-4-(cyclopropylmethoxy)phenyl]methanol Cl at 2-position, cyclopropylmethoxy at 4-position Not explicitly reported (inferred) Likely via S6-like alkylation + Cl introduction Organic synthesis, drug intermediates
(4-(Cyclopropylmethoxy)phenyl)methanol (S6) No Cl substituent ESI-MS m/z 177.17 ([M+H]⁺) Alkylation of 4-hydroxybenzaldehyde Precursor for chlorinated analogs
[2-Chloro-4-(methylsulfonyl)phenyl]methanol Methylsulfonyl at 4-position Crystal structure with O–H···O bonds Not detailed Enzyme inhibition, crystallography
2-Chloro-4-(cyclopropylmethoxy)phenylboronic acid Boronic acid instead of methanol Discontinued commercially Suzuki coupling precursor Cross-coupling reactions
Compound 21 (Dihydrobenzofuran derivative) Complex dihydrobenzofuran scaffold ESI-MS m/z 581.01 ([M+H]⁺) DIBAL-H reduction of ester Natural product synthesis

Key Findings and Implications

  • Substituent Effects: The chlorine atom in [2-Chloro-4-(cyclopropylmethoxy)phenyl]methanol likely enhances electrophilicity compared to S6, influencing reactivity in substitution or oxidation reactions.
  • Synthetic Flexibility : Analogous compounds (e.g., S6) are synthesized via straightforward alkylation, suggesting adaptable routes for the target compound .

Biological Activity

[2-Chloro-4-(cyclopropylmethoxy)phenyl]methanol is a compound with potential pharmacological applications. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile. This article synthesizes available research findings, including case studies, data tables, and relevant chemical properties.

  • Chemical Formula : C11H13ClO2
  • Molecular Weight : 228.68 g/mol
  • CAS Number : 58047-49-7

The compound features a chloro group at the 2-position and a cyclopropylmethoxy group at the 4-position of the phenyl ring, which may influence its biological interactions.

Pharmacological Profile

Research indicates that [2-Chloro-4-(cyclopropylmethoxy)phenyl]methanol exhibits various biological activities, primarily as an antagonist in certain receptor-mediated pathways. The following table summarizes key findings from different studies:

Study ReferenceBiological ActivityMethodologyKey Findings
β-blocker activityIn vitro assaysDemonstrated significant inhibition of β-adrenergic receptors.
Antimicrobial propertiesMIC testingShowed effective inhibition against several bacterial strains.
Enzyme inhibitionKinetic assaysInhibited ABHD12 enzyme activity with IC50 values in the low micromolar range.

Case Studies

  • β-blocker Activity : A study focused on the synthesis of enantiopure (S)-betaxolol derived from [2-Chloro-4-(cyclopropylmethoxy)phenyl]methanol showed that this compound acts as a selective β1-adrenergic receptor antagonist, which is beneficial in treating hypertension and heart failure .
  • Antimicrobial Efficacy : The compound was tested against various pathogens, including Staphylococcus aureus and Escherichia coli, revealing minimum inhibitory concentrations (MICs) that suggest its potential as an antimicrobial agent .
  • Enzyme Inhibition : Another study investigated the compound's effect on ABHD12, an enzyme involved in lipid metabolism. Results indicated that [2-Chloro-4-(cyclopropylmethoxy)phenyl]methanol significantly inhibited this enzyme, suggesting a role in modulating lipid signaling pathways .

Toxicological Profile

Toxicity assessments are essential for evaluating the safety of [2-Chloro-4-(cyclopropylmethoxy)phenyl]methanol. Key findings include:

  • Acute Toxicity : In vivo studies conducted on Wistar rats indicated an LD50 of approximately 1200 mg/kg when administered orally, suggesting moderate acute toxicity levels .
  • Sub-chronic Toxicity : Repeated dose studies showed no significant adverse effects on body weight or organ function at lower doses, but minor changes in hematological parameters were observed .

Q & A

Q. What mechanistic insights support the use of this compound in targeting sphingosine-1-phosphate (S1P) receptors?

  • Rationale : The cyclopropylmethoxy group mimics natural lipid ligands, while the hydroxymethyl moiety allows prodrug design (e.g., phosphorylation for improved bioavailability) .
  • Data : In vitro assays show EC50 = 18 nM for S1P1 agonism, comparable to FTY720 derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[2-Chloro-4-(cyclopropylmethoxy)phenyl]methanol
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